molecular formula C12H15N3O4S2 B3815134 N~1~-[(3,5-dimethylisoxazol-4-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide

N~1~-[(3,5-dimethylisoxazol-4-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide

Cat. No. B3815134
M. Wt: 329.4 g/mol
InChI Key: VWRSCZJLQJHWNR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3,5-dimethylisoxazole . Isoxazoles are a class of organic compounds that contain an isoxazole ring, and are known for their diverse biological activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction and DFT calculations . The results show that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .


Chemical Reactions Analysis

The optimization of 3,5-dimethylisoxazole derivatives has been carried out to develop potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family with good ligand efficiency .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-[(3,5-dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde is a solid with a molecular weight of 261.27 .

Mechanism of Action

While the mechanism of action for your specific compound is not available, similar compounds have been found to inhibit BRD4, a protein that plays a key role in gene expression . These inhibitors have shown promising potential in cancer therapy .

Safety and Hazards

Safety information for similar compounds indicates that they are classified as Acute Tox. 4 Oral - Eye Irrit. 2, which means they are harmful if swallowed and cause eye irritation .

Future Directions

The development of novel therapeutic agents with different mechanisms of action is a pressing need in the field of medicine . Compounds like the one you mentioned could potentially be developed into potent anti-cancer agents targeting BRD4 .

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiophen-2-ylsulfonylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c1-8-10(9(2)19-15-8)6-13-11(16)7-14-21(17,18)12-4-3-5-20-12/h3-5,14H,6-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRSCZJLQJHWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-[(3,5-dimethylisoxazol-4-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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